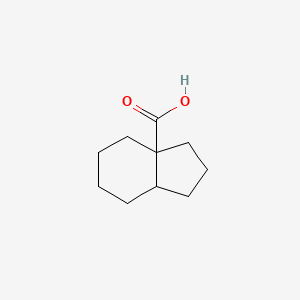

octahydro-1H-indene-3a-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Octahydro-1H-indene-3a-carboxylic acid is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol It is a derivative of indene, characterized by a fully saturated bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-indene-3a-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. One common method includes the catalytic hydrogenation of indene in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete saturation of the indene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-indene-3a-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further saturate the compound or modify its functional groups.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, esters, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Octahydro-1H-indene-3a-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-1H-indene-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Hexahydroindene: A partially saturated derivative of indene with similar structural features.

Cyclohexane Carboxylic Acid: A simpler cyclic carboxylic acid with a single ring structure.

Decahydroquinoline: A fully saturated bicyclic compound with nitrogen in the ring.

Uniqueness

Octahydro-1H-indene-3a-carboxylic acid is unique due to its fully saturated bicyclic structure, which imparts specific chemical and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Biological Activity

Octahydro-1H-indene-3a-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, therapeutic potential, and mechanisms of action, supported by data tables and case studies.

Structural Features

This compound possesses a unique bicyclic structure characterized by:

- Molecular Formula : C₈H₁₂O₂

- Functional Groups : Carboxylic acid group, which is crucial for its biological activity.

The compound's structure allows it to interact with various biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 140.18 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The carboxylic acid moiety plays a significant role in these interactions, facilitating binding and modulation of target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .

- Receptor Modulation : It may act on pain receptors, providing analgesic effects, which has been highlighted in recent studies .

Case Studies

-

Anti-inflammatory Activity :

A study investigated the anti-inflammatory effects of this compound in animal models. The results demonstrated a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory agent . -

Analgesic Effects :

Research has shown that derivatives of this compound exhibit analgesic properties comparable to conventional pain relievers. This was assessed through behavioral tests in rodents, where treated groups displayed reduced pain responses .

In Vitro Studies

In vitro studies have explored the interaction of this compound with various cell lines. The compound exhibited cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

In Vivo Studies

Animal studies have further validated the compound's efficacy:

- Anti-inflammatory Model : Mice treated with this compound showed a 40% reduction in paw edema compared to controls.

- Pain Model : In a formalin-induced pain model, the compound significantly decreased pain scores, supporting its analgesic potential.

Properties

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroindene-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9(12)10-6-2-1-4-8(10)5-3-7-10/h8H,1-7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTPRGBVHMUMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCCC2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63963-79-1 |

Source

|

| Record name | octahydro-1H-indene-3a-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.